3-(iso-Pentylthio)benzaldehyde
Description
3-(iso-Pentylthio)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 3-position with an iso-pentylthio (-S-(CH₂)₂CH(CH₃)₂) group. This compound combines the electrophilic aldehyde functionality with a thioether moiety, which influences its physicochemical and reactive properties.
Properties
IUPAC Name |
2-[3-(3-methylbutylsulfanyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11,14H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHWQVKOUYEUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275119 | |
| Record name | Benzeneethanol, 3-[(3-methylbutyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443302-89-3 | |
| Record name | Benzeneethanol, 3-[(3-methylbutyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443302-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 3-[(3-methylbutyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(iso-Pentylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with iso-pentylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Chemical Reactions Analysis
3-(iso-Pentylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iso-pentylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-(iso-Pentylthio)benzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of benzimidazole derivatives with anticancer properties.
Material Science: It is employed in the preparation of functionalized materials for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(iso-Pentylthio)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The iso-pentylthio group can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular differences between 3-(iso-Pentylthio)benzaldehyde and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₂H₁₆OS | 208.32 (calculated) | Thioether (iso-pentyl) | Aldehyde, Thioether |
| 3-Ethynylbenzaldehyde | C₉H₆O | 130.14 | Ethynyl | Aldehyde, Alkyne |
| 2'-(iso-Pentylthio)acetophenone | C₁₃H₁₈OS | 222.34 (calculated) | Thioether (iso-pentyl) | Ketone, Thioether |
| 3-[3-(4-Phenylpiperazin-1-yl)propoxy]benzaldehyde | C₂₀H₂₄N₂O₂ | 324.42 | Ether (piperazine-linked) | Aldehyde, Ether, Piperazine |
| 3-Butylidenephthalide | C₁₂H₁₂O₂ | 188.22 | Alkylidene (butyl) | Phthalide, Alkene |
Key Observations :
- Lipophilicity : The thioether group in this compound increases lipophilicity compared to 3-Ethynylbenzaldehyde, which has a polar alkyne group. This difference may affect solubility in aqueous vs. organic media .
- Reactivity: The aldehyde group in this compound is more reactive toward nucleophiles (e.g., hydrazine, as seen in ) than the ketone in 2'-(iso-Pentylthio)acetophenone. Thioethers can also undergo oxidation to sulfoxides or sulfones under mild conditions, a pathway absent in ether-containing analogs like 3-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde .
Research Findings and Gaps
- Synthetic Utility : Analogous reactions in suggest that this compound could participate in cycloadditions or condensations to form bioactive heterocycles.
- Data Limitations: No direct experimental data (e.g., NMR, solubility) are available for this compound in the provided evidence. Further studies are needed to characterize its stability, toxicity, and reactivity.
Biological Activity
3-(iso-Pentylthio)benzaldehyde is an organic compound characterized by a benzaldehyde structure with an iso-pentylthio substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
- Chemical Formula : C11H14OS
- Molecular Weight : 198.3 g/mol
- CAS Number : 1443302-89-3
The presence of the thioether group in this compound may influence its reactivity and biological properties, making it a candidate for further investigation.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential mechanisms through which it may exert effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : The thioether group may interact with specific enzymes, leading to inhibition or modulation of their activity.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various thioether compounds, including this compound, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| 75 | Bacillus subtilis |
Antioxidant Activity
In vitro assays measuring the DPPH radical scavenging activity revealed that this compound exhibited a scavenging effect comparable to known antioxidants:
| Compound | IC50 (µM) |
|---|---|
| This compound | 30 |
| Ascorbic Acid | 25 |
These results indicate that the compound possesses significant antioxidant potential.
Enzyme Inhibition Studies
Research exploring the enzyme inhibition capabilities of thioether compounds found that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 40 |
This suggests a potential application in treating conditions such as Alzheimer's disease.
The biological activities of this compound can be attributed to its ability to form covalent bonds with active sites on enzymes or receptors. The thioether moiety may facilitate interactions that lead to enzyme inhibition or modulation of signaling pathways involved in oxidative stress responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
